Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is an organic compound classified under the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a bromobenzyl substituent and an oxadiazole ring, making it a focal point for various chemical and biological studies. Its chemical formula is and it has a CAS number of 1216696-40-0 .
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is synthesized through specific chemical reactions involving precursors that contain both the oxadiazole moiety and the bromobenzyl group. It falls within the category of heterocyclic compounds, particularly those containing nitrogen in their ring structure, which contributes to their reactivity and biological properties .
The synthesis of Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-bromobenzyl bromide with ethyl 1,2,4-oxadiazole-3-carboxylate under basic conditions. Commonly used bases include potassium carbonate, and the reaction is often conducted in an aprotic solvent such as dimethylformamide at elevated temperatures .
The molecular structure of Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate consists of an oxadiazole ring fused with a carboxylate group and a bromobenzyl substituent. The presence of the bromine atom on the benzyl group influences both the reactivity and potential biological activity of the compound.
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate can undergo several types of reactions:
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
This compound exemplifies the importance of oxadiazoles in drug discovery and material science due to their versatile chemical properties and biological activities.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to perceived instability and synthetic challenges [1] [2]. Significant interest emerged in the 1940s when researchers began systematically investigating its biological potential, culminating in the 1960s approval of Oxolamine as the first commercial drug featuring this scaffold—a cough suppressant targeting airway sensory nerves [1]. This breakthrough validated the pharmacophoric utility of 1,2,4-oxadiazoles and stimulated extensive medicinal chemistry exploration.
Over the past four decades, numerous derivatives have been developed with diverse therapeutic activities: Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (muscular dystrophy), and Proxazole (gastrointestinal disorders) [1]. The discovery of natural 1,2,4-oxadiazoles like Phidianidine A/B (cytotoxic marine alkaloids) and Quisqualic acid (glutamate receptor agonist) further emphasized their biological relevance [1]. Scientific publications on 1,2,4-oxadiazoles have doubled in the last 15 years, reflecting their growing importance in drug discovery pipelines targeting cancer, neurodegenerative diseases, and infectious pathogens [1] [8].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole | First reported synthesis, initially classified as "furo[ab]diazole" |
1940s | Systematic biological evaluation begins | Shift from curiosity to therapeutic exploration |
1960s | Oxolamine approved as cough suppressant | First FDA-approved drug containing 1,2,4-oxadiazole scaffold |
2011 | Isolation of Phidianidine A/B from Phidiana militaris | Discovery of cytotoxic natural products with 1,2,4-oxadiazole core |
2020s > | Multitarget agents for Alzheimer's/EGFR inhibitors developed | Scaffold repurposed for complex diseases through rational design |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical instability issues while maintaining similar electronic profiles and hydrogen-bonding capabilities [1] [2]. This substitution enhances metabolic stability by resisting enzymatic hydrolysis—particularly beneficial for orally administered drugs encountering digestive or hepatic hydrolases [2]. The ring's inherent dipole moment (~3.5 Debye) and moderate π-deficient character facilitate interactions with biological targets through dipole-dipole forces, π-stacking, and hydrogen bonding [2].
Structurally, 1,2,4-oxadiazoles offer regiochemical versatility: the C(3) and C(5) positions exhibit distinct electronic environments. The C(5) position exerts a stronger electron-withdrawing effect (comparable to nitro or cyano groups), while C(3) is electronically attenuated [2]. This asymmetry enables fine-tuning of electronic properties in drug candidates. For example, in EGFR inhibitors, the oxadiazole core maintains optimal spatial orientation between pharmacophoric elements while resisting esterase-mediated deactivation [4]. In anti-Alzheimer agents like compound 2b (IC₅₀ = 0.00098 µM), the scaffold provides rigidity that enhances AChE binding pocket occupancy versus flexible ester analogs [9].
Table 2: Approved Drugs Utilizing 1,2,4-Oxadiazole as a Bioisostere
Drug | Therapeutic Category | Replaced Functionality | Advantages Gained |
---|---|---|---|
Ataluren | Muscular dystrophy | Peptide bond | Enhanced metabolic stability, oral bioavailability |
Fasiplon | Anxiolytic | Benzodiazepine carbonyl | Reduced sedation, lower dependence liability |
Pleconaril | Antiviral | Ester | Resistance to esterases, improved plasma half-life |
Oxolamine | Antitussive | Phenolic ester | Avoidance of first-pass hydrolysis, sustained activity |
Functionalization at the C(5) position of 1,2,4-oxadiazoles is strategically favored due to its heightened electronic influence on the heterocyclic core. Introducing bromobenzyl substituents at this position combines steric accessibility with distinct electronic modulation. The ortho-bromobenzyl group in Ethyl 5-(2-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1216696-40-0) exhibits unique advantages over para-isomers (e.g., CAS: 1216958-28-9) [3] [10]:
Table 3: Comparative Analysis of Bromobenzyl Regioisomers
Property | Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | Biological Consequence |
---|---|---|---|
CAS Number | 1216696-40-0 [5] | 1216958-28-9 [3] | N/A |
Dipole Moment | 4.2 Debye | 5.1 Debye | Altered orientation in target binding pockets |
Bromine Position | Ortho (sterically hindered) | Para (linear conjugation) | Ortho: Enhanced target selectivity; Para: Improved π-stacking |
Hammett Constant (σ) | σₘ = 0.39 (dominant) | σₚ = 0.23 | Ortho: Stronger electron-withdrawal; influences heterocycle reactivity |
Antimicrobial Activity | Active (MIC: 2–8 µg/mL) | Weakly active | Ortho-bromine critical for membrane disruption in pathogens [3] |
Table 4: Synthesis Optimization for 5-(Bromobenzyl) Derivatives
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Classical Amidoxime Route | Acyl chloride + Amidoxime, Pyridine, ∆ | 6–30% | Broad substrate scope | Low yield, chromatographic purification needed |
TBAF-Catalyzed Cyclization | Amidoxime + Ester, TBAF, THF, RT | 50–95% | Mild conditions, shorter reaction times | Requires anhydrous solvents |
Activated Acid Protocol | Amidoxime + Acid, T3P®, 80°C | 87–97% | High efficiency, easy workup | Expensive coupling reagent ($) |
Aqueous Microwave Method | Amidoxime + Anhydride, H₂O, MW | 35–93% | Solvent-free, eco-friendly, rapid | Limited to reactive acyl donors |
Synthetic advancements have overcome historical limitations through coupling reagent strategies (e.g., T3P®) and aqueous-phase cyclizations, improving yields of ortho-bromobenzyl derivatives to >90% [3]. These optimized routes enable scalable production for biological evaluation across diverse therapeutic areas—from EGFR inhibition in oncology (IC₅₀ < 0.1 µM) [4] to HKT inhibition for vector control (LC₅₀ ~15 ppm) [8]. The strategic placement of bromobenzyl at C(5) thus represents a convergence of electronic tailoring, synthetic accessibility, and target-specific efficacy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: